molecular formula C10H20O3 B14264400 9-Methoxynonanoic acid CAS No. 150098-31-0

9-Methoxynonanoic acid

Cat. No.: B14264400
CAS No.: 150098-31-0
M. Wt: 188.26 g/mol
InChI Key: IKKKALAPJTVTBT-UHFFFAOYSA-N
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Description

9-Methoxynonanoic acid is an organic compound with the molecular formula C₁₀H₂₀O₄ It is a derivative of nonanoic acid, featuring a methoxy group at the ninth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Methoxynonanoic acid can be synthesized through several methods. One common approach involves the oxidation of 9-methoxynonanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, this compound can be produced via the hydroformylation of 1-octene, followed by oxidation. This method involves the addition of a formyl group to the double bond of 1-octene, forming 9-methoxynonanal, which is then oxidized to this compound. This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-Methoxynonanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert it back to 9-methoxynonanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: this compound derivatives.

    Reduction: 9-Methoxynonanol.

    Substitution: Various substituted nonanoic acid derivatives.

Scientific Research Applications

9-Methoxynonanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Methoxynonanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical processes. The methoxy group enhances its reactivity, allowing it to participate in diverse chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic Acid: A saturated fatty acid with a similar structure but lacking the methoxy group.

    9-Methoxynonanol: The alcohol counterpart of 9-Methoxynonanoic acid.

    Pelargonic Acid: Another name for nonanoic acid, commonly used in industrial applications.

Uniqueness

This compound is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.

Properties

CAS No.

150098-31-0

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

9-methoxynonanoic acid

InChI

InChI=1S/C10H20O3/c1-13-9-7-5-3-2-4-6-8-10(11)12/h2-9H2,1H3,(H,11,12)

InChI Key

IKKKALAPJTVTBT-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCC(=O)O

Origin of Product

United States

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